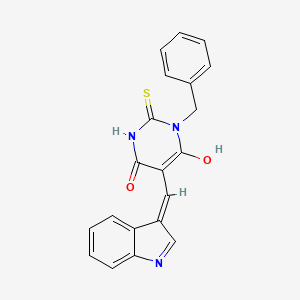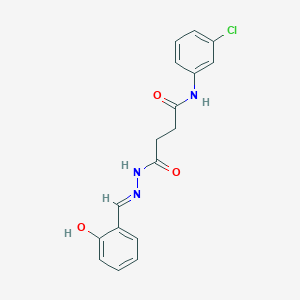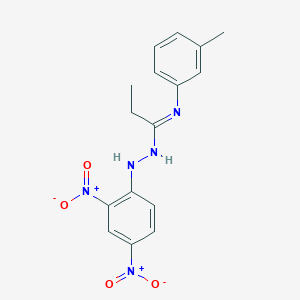
(5E)-1-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione is a complex organic compound characterized by its unique structure, which includes an indole moiety and a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an indole derivative with a diazinane-4,6-dione precursor under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as p-toluenesulfonic acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanylidene group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties, with common reagents including alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of (5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in oxidative stress pathways, leading to reduced cellular damage. Additionally, the indole moiety may interact with DNA or proteins, influencing cellular processes such as apoptosis or cell proliferation.
類似化合物との比較
Similar Compounds
- (5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-thioxo-1,3-diazine-4,6-dione
- (5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-oxo-1,3-diazine-4,6-dione
Uniqueness
(5E)-1-Benzyl-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-diazine-4,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the indole moiety and the diazinane ring also contributes to its unique properties, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C20H15N3O2S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
1-benzyl-6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C20H15N3O2S/c24-18-16(10-14-11-21-17-9-5-4-8-15(14)17)19(25)23(20(26)22-18)12-13-6-2-1-3-7-13/h1-11,25H,12H2,(H,22,24,26)/b14-10- |
InChIキー |
FSGJZCPJROOSNP-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=S)/C=C\3/C=NC4=CC=CC=C43)O |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=S)C=C3C=NC4=CC=CC=C43)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
![N-(5-Chloro-2-methylphenyl)-N-({N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15013876.png)
![2-ethoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013885.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(pyridin-3-YL)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15013891.png)
![Benzene-1,3-diyl bis{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate}](/img/structure/B15013899.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)benzamide](/img/structure/B15013935.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide](/img/structure/B15013939.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(2-methyl-2-phenylhydrazinyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15013943.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)


![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15013968.png)
![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
